2,5-Dichloro-4-ethyl-1-nitrobenzene

Description

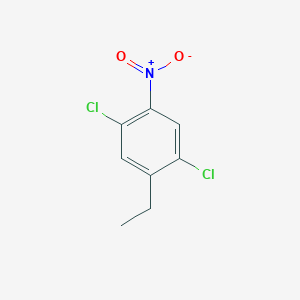

2,5-Dichloro-4-ethyl-1-nitrobenzene (CAS: 1481-68-1) is a substituted nitrobenzene derivative featuring a nitro group (-NO₂) at position 1, chlorine atoms at positions 2 and 5, and an ethyl (-C₂H₅) substituent at position 4. This compound belongs to a class of halogenated nitroaromatics, which are widely used as intermediates in organic synthesis, agrochemicals, and pharmaceuticals. Its molecular formula is C₈H₇Cl₂NO₂, with a molecular weight of 220.06 g/mol.

Properties

Molecular Formula |

C8H7Cl2NO2 |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

1,4-dichloro-2-ethyl-5-nitrobenzene |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-5-3-7(10)8(11(12)13)4-6(5)9/h3-4H,2H2,1H3 |

InChI Key |

UKKPUHZRGLNAMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The following table summarizes critical structural and computational properties of 2,5-Dichloro-4-ethyl-1-nitrobenzene and its closest analogs:

| Compound Name | CAS No. | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | 1481-68-1 | C₈H₇Cl₂NO₂ | 1-NO₂; 2,5-Cl; 4-C₂H₅ | 220.06 | ~2.9 |

| 1-Chloro-2,4-difluoro-3-nitrobenzene | 1151767-58-6 | C₆H₂ClF₂NO₂ | 1-Cl; 2,4-F; 3-NO₂ | 193.54 | ~2.7 |

| 1,3-Dichloro-2,4-difluoro-5-nitrobenzene | 15952-70-2 | C₆HCl₂F₂NO₂ | 1,3-Cl; 2,4-F; 5-NO₂ | 228.98 | ~3.1 |

| Methyl 2,5-dichloro-4-nitrobenzoate | 63105-61-3 | C₈H₅Cl₂NO₄ | 1-COOCH₃; 2,5-Cl; 4-NO₂ | 250.03 | 2.9 |

Key Observations :

- Substituent Effects : The ethyl group in this compound introduces steric bulk and electron-donating inductive effects, contrasting with the electron-withdrawing fluorine or ester groups in analogs .

- LogP Trends : Lipophilicity remains comparable (~2.7–3.1) across analogs due to dominant contributions from halogen and nitro groups.

- Reactivity : The ester group in Methyl 2,5-dichloro-4-nitrobenzoate (CAS 63105-61-3) enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to the ethyl-substituted compound .

Physicochemical and Functional Comparisons

Solubility and Stability :

- This compound: Limited water solubility (<1 mg/mL) but stable under ambient conditions due to the absence of hydrolyzable groups.

- Fluorinated Analogs (e.g., 1151767-58-6): Higher polarity from fluorine substituents improves solubility in polar aprotic solvents (e.g., DMSO) but reduces thermal stability .

- Methyl 2,5-dichloro-4-nitrobenzoate : The ester group increases solubility in organic solvents (e.g., dichloromethane) but introduces susceptibility to hydrolysis under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.